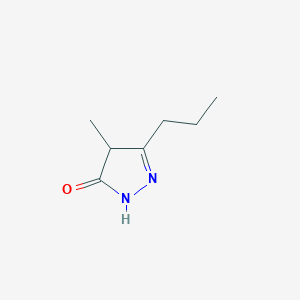
1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as carbadox, and it is a member of the quinoxaline family of compounds. Carbadox is a synthetic antimicrobial agent that has been used as a feed additive for swine and poultry to promote growth and prevent diseases caused by bacteria.
Applications De Recherche Scientifique
Carbadox has been extensively studied for its antimicrobial properties and its potential applications in various fields. It has been used as a feed additive for swine and poultry to promote growth and prevent diseases caused by bacteria. In addition, carbadox has been investigated for its potential use as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of carbadox involves the inhibition of bacterial cell wall synthesis and the disruption of bacterial protein synthesis. Carbadox binds to the bacterial ribosome and interferes with the translation of mRNA into protein, leading to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
Carbadox has been shown to have a number of biochemical and physiological effects in animals. It has been shown to increase feed efficiency and promote weight gain in swine and poultry. In addition, carbadox has been shown to reduce the incidence of bacterial infections in animals and improve overall health.
Avantages Et Limitations Des Expériences En Laboratoire
Carbadox has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and has a long shelf life. In addition, it has a broad spectrum of antimicrobial activity and can be used to study the effects of bacterial infections on animal health. However, carbadox also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on carbadox. One area of interest is the development of new synthetic analogs of carbadox with improved antimicrobial activity and reduced toxicity. Another area of interest is the investigation of carbadox as a potential anticancer agent, and the development of new formulations and delivery methods for this application. Additionally, further studies are needed to fully understand the biochemical and physiological effects of carbadox in animals, and to determine the long-term safety and efficacy of this compound for use in animal feed.
Méthodes De Synthèse
The synthesis of carbadox involves the reaction of 3,6-dichloroquinoxaline-2-carboxylic acid with 3-hydroxybenzyl alcohol in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the ethanolate salt of 1,3-dihydroxyperhydrobenzimidazol-2-carboxylic acid.
Propriétés
IUPAC Name |
1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole-2-carboxylic acid;ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4.C2H6O/c11-8(12)7-9(13)5-3-1-2-4-6(5)10(7)14;1-2-3/h5-7,13-14H,1-4H2,(H,11,12);3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUWKMSXIXIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1CCC2C(C1)N(C(N2O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)


![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)


![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)
![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627363.png)